molecular formula C10H10N2O B1314336 7-Methoxyquinolin-8-amine CAS No. 83010-84-8

7-Methoxyquinolin-8-amine

Cat. No.: B1314336
CAS No.: 83010-84-8
M. Wt: 174.2 g/mol
InChI Key: FOGHIAFDVVSMOK-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-8-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

The primary targets of 7-Methoxyquinolin-8-amine are various infectious agents. The compound has been found to exhibit potent in vitro antimalarial activity, indicating that it targets the Plasmodium species, particularly drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .

Biochemical Pathways

This compound affects the biochemical pathways of the infectious agents it targets. It is likely to interfere with the metabolic processes of the parasites, disrupting their normal functioning and leading to their death . The downstream effects of these disruptions could include a decrease in the number of infectious agents and a reduction in the severity of the infection.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the growth and proliferation of the targeted infectious agents. This results in a decrease in the number of infectious agents and a reduction in the severity of the infection .

Biochemical Analysis

Biochemical Properties

7-Methoxyquinolin-8-amine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . The compound interacts with enzymes involved in the metabolic pathways of these parasites, inhibiting their growth and proliferation. Additionally, this compound has shown promising antifungal and antibacterial activities, interacting with enzymes and proteins in these microorganisms to disrupt their cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In Plasmodium species, it inhibits the growth of the parasite by interfering with its metabolic pathways . In fungal and bacterial cells, this compound disrupts cell signaling pathways and gene expression, leading to cell death . The compound also affects cellular metabolism by inhibiting key enzymes, thereby reducing the energy production and biosynthesis necessary for cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For instance, in Plasmodium species, it inhibits enzymes involved in the synthesis of nucleotides, which are crucial for DNA replication and cell division . Additionally, this compound can induce changes in gene expression, leading to the downregulation of genes essential for cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in inhibiting the growth of parasites and microorganisms . Its efficacy may decrease over time due to potential degradation or metabolic adaptation by the target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Plasmodium species and other microorganisms without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of nucleotides . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the production of nucleotides . This inhibition leads to a decrease in DNA synthesis and cell division, ultimately resulting in cell death . The compound also affects metabolic flux and metabolite levels, further disrupting cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to inhibit DNA synthesis or to the mitochondria to disrupt energy production . This localization is essential for the compound’s ability to effectively inhibit cellular processes and induce cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-8-amine typically involves the functionalization of quinoline derivatives. One common method is the regioselective halogenation of 8-substituted quinolines using trihaloisocyanuric acid as a halogen source under ambient conditions . This method is operationally simple and metal-free, providing high yields and excellent functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar halogenation techniques, optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the 8-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

7-Methoxyquinolin-8-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 7-Methoxyquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and amine group at the 8-position make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

7-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHIAFDVVSMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511436
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83010-84-8
Record name 7-Methoxy-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83010-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 7-methoxy-8-nitroquinoline (Intermediate 61) (250 mg, 1.22 mmol), tin (II) chloride (700 mg, 3.67 mmol) and 6N HCl (3 drops) gave the title compound (150 mg, 71%) which was used in the next step without purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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